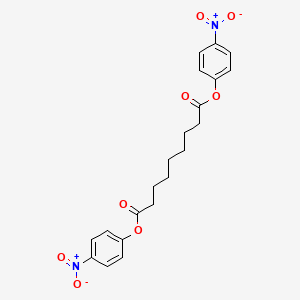

Bis(4-nitrophenyl) nonanedioate

Description

Properties

CAS No. |

49759-34-4 |

|---|---|

Molecular Formula |

C21H22N2O8 |

Molecular Weight |

430.4 g/mol |

IUPAC Name |

bis(4-nitrophenyl) nonanedioate |

InChI |

InChI=1S/C21H22N2O8/c24-20(30-18-12-8-16(9-13-18)22(26)27)6-4-2-1-3-5-7-21(25)31-19-14-10-17(11-15-19)23(28)29/h8-15H,1-7H2 |

InChI Key |

WVRQLWQXFNTEJU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(4-nitrophenyl) nonanedioate typically involves the reaction of nonanedioic acid with 4-nitrophenol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The reaction can be represented as follows:

Nonanedioic acid+24-nitrophenolDCCBis(4-nitrophenyl) nonanedioate+Dicyclohexylurea

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

Hydrolysis: Bis(4-nitrophenyl) nonanedioate can undergo hydrolysis in the presence of water or aqueous base to yield nonanedioic acid and 4-nitrophenol.

Reduction: The nitro groups in this compound can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro groups can also participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous sodium hydroxide.

Reduction: Hydrogen gas and palladium on carbon.

Substitution: Amines or thiols in the presence of a base.

Major Products Formed:

Hydrolysis: Nonanedioic acid and 4-nitrophenol.

Reduction: Bis(4-aminophenyl) nonanedioate.

Substitution: Substituted derivatives of this compound.

Scientific Research Applications

Chemistry: Bis(4-nitrophenyl) nonanedioate is used as a reagent in organic synthesis, particularly in the preparation of polymers and advanced materials. Its ester linkage and nitro groups make it a versatile building block for various chemical transformations.

Biology: In biological research, this compound can be used as a model compound to study enzyme-catalyzed hydrolysis reactions. It serves as a substrate for esterases and other hydrolytic enzymes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl) nonanedioate primarily involves its hydrolysis to release nonanedioic acid and 4-nitrophenol. The ester bond is cleaved by nucleophilic attack from water or hydroxide ions, resulting in the formation of the corresponding acid and alcohol. The nitro groups can also undergo reduction or substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Bis(4-nitrophenyl) nonanedioate with analogous nitroaromatic compounds, based on structural and functional similarities inferred from the evidence:

*Calculated based on nonanedioic acid (C₉H₁₆O₄) and 4-nitrophenol (C₆H₅NO₃).

Key Observations:

Functional Group Reactivity: this compound’s ester groups render it more prone to hydrolysis compared to 1,2-bis(4-nitrophenyl)ethane-1,2-dione (a diketone) . This property may limit its applications in aqueous environments but could be advantageous in controlled-release systems. The diazene group in (4-methoxyphenyl)(4-nitrophenyl)diazene introduces photoreactivity, absent in the nitroaromatic esters, making it suitable for photolithography .

Substituent Effects :

- The electron-withdrawing nitro groups in all three compounds enhance electrophilicity, but the methoxy group in the diazene derivative () introduces electron-donating effects, altering solubility and electronic properties .

Synthetic Utility: While 1,2-bis(4-nitrophenyl)ethane-1,2-dione is discontinued (), its structural similarity suggests that this compound could serve as a monomer in polyesters or crosslinking agents.

Research Findings and Data Gaps

- Toxicity and Safety: No direct toxicity data exists for this compound. However, nitroaromatic compounds generally exhibit moderate to high toxicity due to nitro group reactivity ().

- Thermal and Physical Properties: The melting point, boiling point, and density of this compound remain uncharacterized. By analogy, 1,2-bis(4-nitrophenyl)ethane-1,2-dione has a molecular weight of 300.22 g/mol but lacks reported thermal data ().

- Applications in Data Mining: While focuses on carcinogenicity prediction via substructure analysis, nitroaromatic esters like this compound could benefit from such methodologies to predict biodegradation pathways or toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.